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Compound of Interest

Compound Name: 4-Cyanophenyl acetate

Cat. No.: B076983

Introduction

4-Cyanophenyl acetate (4-CPA), also known as 4-acetoxybenzonitrile, is an organic
compound featuring a nitrile and an ester functional group attached to a benzene ring. Its
chemical structure makes it a valuable intermediate in the synthesis of pharmaceuticals and
liquid crystals. Accurate structural elucidation and purity assessment are critical for its
application in these fields. This technical guide provides an in-depth analysis of 4-cyanophenyl
acetate using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical basis
for the spectral features and provide field-proven protocols for data acquisition, ensuring a self-
validating approach to characterization.

Molecular and Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into
its spectroscopic data.
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Property Value Source
Chemical Formula CoH7NO2 [1]
Molecular Weight 161.16 g/mol [1]

CAS Number 13031-41-9 [2]
Appearance White to off-white solid N/A
Canonical SMILES EC(:O)OCFCC:C(C:CDC# [1]

Below is the chemical structure of 4-cyanophenyl acetate with atom numbering for
unambiguous NMR assignments.

Caption: Molecular structure of 4-cyanophenyl acetate with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

Experimental Protocol: NMR Data Acquisition

o Sample Preparation: Dissolve 10-15 mg of 4-cyanophenyl acetate in approximately 0.7 mL
of deuterated chloroform (CDCIs). Add a small amount of tetramethylsilane (TMS) as an
internal standard (0O ppm).

¢ Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

* 1H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key
parameters include a spectral width of 12 ppm, a relaxation delay of 2 seconds, and an
acquisition time of 4 seconds.

e 13C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.
A wider spectral width (e.g., 220 ppm) and a longer acquisition time are typically required to
achieve a good signal-to-noise ratio.
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'H NMR Spectral Data and Interpretation

The proton NMR spectrum provides information on the number of distinct proton environments,
their electronic environment (chemical shift), and their neighboring protons (splitting pattern).
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Causality and
Insights

~7.70 Doublet (d)

2H

H-3, H-5

These protons
are adjacent to
the electron-
withdrawing
nitrile group (-
CN), which
deshields them,
causing a
downfield shift.
They appear as
a doublet due to
coupling with H-2
and H-6.

~7.25 Doublet (d)

2H

H-2, H-6

These protons
are adjacent to
the electron-
donating acetate
group (-
OCOCH:s), which
shields them
relative to H-3/H-
5. They appear
as a doublet due
to coupling with
H-3 and H-5.

~2.32 Singlet (s)

3H

H-10

The three methyl
protons are
chemically
equivalent and
have no adjacent
protons, resulting
in a singlet. Their
position is

characteristic of
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a methyl group
attached to a

carbonyl carbon.

The characteristic AA'BB' splitting pattern of the aromatic region (two doublets) is a hallmark of
a 1,4-disubstituted benzene ring, confirming the para substitution pattern of the nitrile and
acetate groups.

3C NMR Spectral Data and Interpretation

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
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Chemical Shift (6, ppm)

Assignment

Causality and Insights

~168.5

C-8 (C=0)

The carbonyl carbon of the
ester is significantly deshielded
and appears far downfield,
which is a characteristic
chemical shift for this

functional group.[3]

~154.0

C-1

This quaternary carbon is
attached to the electronegative
oxygen of the ester group,

causing a downfield shift.

~134.0

C-3,C-5

These carbons are part of the
aromatic ring and are
deshielded by the adjacent

nitrile group.

~122.5

C-2,C-6

These carbons are shielded
relative to C-3/C-5 due to the
electron-donating effect of the

acetate group.

~118.0

C-11 (-CN)

The carbon of the nitrile group
has a characteristic chemical

shift in this region.

~110.0

C-4

This quaternary carbon is
attached to the nitrile group. Its
chemical shift is influenced by
the strong electron-
withdrawing nature of the

cyano functionality.

~21.0

C-10 (-CHs)

The methyl carbon of the
acetate group is highly
shielded and appears upfield,
typical for an aliphatic sp3-

hybridized carbon.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount
of 4-cyanophenyl acetate with dry KBr powder and pressing it into a thin, transparent disk.
Alternatively, for a rapid analysis, a spectrum can be acquired using an Attenuated Total
Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

» Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm~1). A
background spectrum of air (or the empty ATR crystal) should be collected and subtracted
from the sample spectrum.

IR Spectral Data and Interpretation
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Wavenumber
(cm™)

Vibration Type

Functional Group

Significance

~3100-3000

C-H Stretch

Aromatic C-H

The presence of
absorptions above
3000 cm~tis
indicative of C-H
bonds on an sp2-
hybridized carbon,
confirming the

aromatic ring.[4]

~2230

C=N Stretch

Nitrile

This sharp, strong
absorption is highly
characteristic of a
nitrile functional group
and is a key
diagnostic peak for

this molecule.

~1765

C=0 Stretch

Ester (Carbonyl)

The strong absorption
at this frequency is
definitive for the
carbonyl group of the
phenyl acetate ester.
Its position is higher
than that of an
aliphatic ester due to
the electronic effect of

the aromatic ring.

~1200 & ~1165

C-O Stretch

Ester (C-O)

Esters typically show
two C-O stretching
bands. These bands
confirm the presence
of the C-O single
bonds within the ester

linkage.

© 2025 BenchChem. All rights reserved.

8/13

Tech Support


https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

These absorptions are

characteristic of the
~1600 & ~1480 C=C Stretch Aromatic Ring carbon-carbon double

bond stretching within

the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. Furthermore, the fragmentation pattern gives valuable clues about the

molecule's structure.

Experimental Protocol: MS Data Acquisition

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by Gas Chromatography (GC).

¢ lonization: Use Electron lonization (El) at 70 eV. This high-energy method induces
reproducible fragmentation, which is excellent for structural analysis.

¢ Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass

analyzer.

MS Spectral Data and Fragmentation Analysis

The mass spectrum will show a molecular ion peak (M*) corresponding to the intact molecule
and several fragment ion peaks.
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m/z (mass-to-
charge)

Proposed
Fragment

Identity

Significance

161

[CoH7NO2]*

Molecular lon (M+)

This peak confirms
the molecular weight
of the compound
(161.16 g/mol ).[1]

119

[M - Cz2H20]*

4-Cyanophenol ion

The most
characteristic
fragmentation is the
loss of a neutral
ketene molecule
(CH2=C=0, 42 Da)
from the molecular
ion. This is a classic
fragmentation
pathway for phenyl

acetates.[5]

91

[CeHaN]*

Cyanophenyl cation

Subsequent loss of
carbon monoxide
(CO, 28 Da) from the

m/z 119 fragment.

43

[C2Hs0]*

Acetyl cation

Cleavage of the ester
C-O bond results in
the stable acetyl
cation, [CHsCO]".
This is often a
prominent peak in the
spectra of acetate

esters.[5]

The fragmentation pathway can be visualized as follows:
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m/z =161
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m/z =91
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Caption: Key fragmentation pathways for 4-cyanophenyl acetate under EI-MS.

Integrated Spectroscopic Analysis and Conclusion

The structural elucidation of 4-cyanophenyl acetate is a clear example of the synergy
between different spectroscopic methods.

Mass Spectrometry establishes the molecular mass as 161 Da.

» IR Spectroscopy confirms the presence of the key functional groups: a nitrile (2230 cm~1), an
ester carbonyl (1765 cm~1), and an aromatic ring (3100-3000 cm~1).

e 13C NMR confirms the carbon skeleton, showing 7 unique carbon environments (with two
pairs of equivalent aromatic carbons) consistent with the proposed structure.

» 1H NMR provides the final and most definitive proof of the 1,4-disubstitution pattern on the
aromatic ring through the characteristic pair of doublets, and confirms the presence of the
acetate methyl group.

Collectively, these techniques provide an unambiguous and self-validating confirmation of the
structure of 4-cyanophenyl acetate. This guide outlines the standard, reliable methodologies
that form the bedrock of chemical characterization for researchers and professionals in drug
development and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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